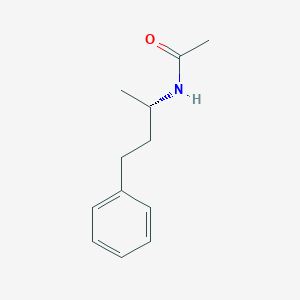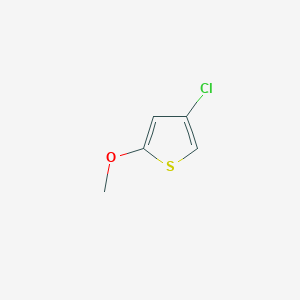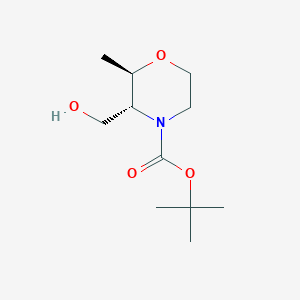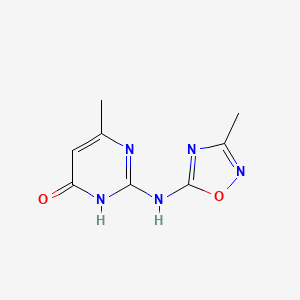
4-methyl-2,6-diphenylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,6-diphenylbenzoic acid is an aromatic carboxylic acid with a complex structure that includes a methyl group and two phenyl groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-diphenylbenzoic acid can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids can be used to form the phenyl groups on the benzoic acid core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2,6-diphenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed
Oxidation: Formation of 4-carboxy-2,6-diphenylbenzoic acid.
Reduction: Formation of 4-methyl-2,6-diphenylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,6-diphenylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methyl-2,6-diphenylbenzoic acid involves its interaction with molecular targets through its functional groups. The carboxyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various targets, affecting biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-methylbenzoic acid: Similar in structure but with a methoxy group instead of a phenyl group.
2,6-Diphenylbenzoic acid: Lacks the methyl group present in 4-methyl-2,6-diphenylbenzoic acid.
4-Methylbenzoic acid: Contains a methyl group but lacks the phenyl groups.
Uniqueness
This compound is unique due to the presence of both methyl and phenyl groups on the benzoic acid core, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
171669-68-4 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
4-methyl-2,6-diphenylbenzoic acid |
InChI |
InChI=1S/C20H16O2/c1-14-12-17(15-8-4-2-5-9-15)19(20(21)22)18(13-14)16-10-6-3-7-11-16/h2-13H,1H3,(H,21,22) |
InChI-Schlüssel |
CDBLOGVRDVFVCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)

![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)

![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)









